(2-Chlorothiazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Chlorothiazol-4-yl)methanamine” is a chemical compound with the molecular formula C4H5ClN2S . It is a solid substance and its CAS Number is 1519240-83-5 . It has a molecular weight of 148.62 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H5ClN2S/c5-3-2-8-4(1-6)7-3/h2H,1,6H2 . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a storage temperature of 2-8°C . .Scientific Research Applications
The compound "1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine," which is related to "(2-Chlorothiazol-4-yl)methanamine," has been successfully synthesized and characterized, indicating potential applications in material science and chemistry (Shimoga, Shin, & Kim, 2018).
A derivative of benzotriazole, "1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine," was synthesized and shown to possess antimicrobial properties, suggesting potential use in pharmaceutical and medical research (Visagaperumal et al., 2010).
New palladium and platinum complexes based on Schiff base ligands, including "(phenyl)methanamine," were synthesized and demonstrated anticancer activity. This points to possible applications in cancer therapy and drug development (Mbugua et al., 2020).
In the field of organic chemistry, "(4-Phenylquinazolin-2-yl)methanamine" was synthesized and used in transfer hydrogenation reactions, highlighting potential applications in chemical synthesis and industrial processes (Karabuğa et al., 2015).
The bicyclic diamino scaffold "tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine" was designed to stabilize parallel turn conformations in peptides, suggesting uses in biochemistry and peptide research (Bucci et al., 2018).
Serotonin 5-HT1A receptor-biased agonists based on "1-(1-benzoylpiperidin-4-yl)methanamine" derivatives showed potent antidepressant-like activity, indicating potential applications in neuropsychopharmacology and mental health treatment (Sniecikowska et al., 2019).
The synthesis of functionalized mono-, bis- and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including ferrocene-containing derivatives, demonstrated antitumor activity, suggesting their potential in cancer research (Károlyi et al., 2012).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c5-4-7-3(1-6)2-8-4/h2H,1,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEONHKYAZHIDOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.